1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride
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Overview
Description
1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a nitrobenzenesulfonyl group and a trifluoromethyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride typically involves multiple steps, including the formation of the piperidine ring, introduction of the nitrobenzenesulfonyl group, and the addition of the trifluoromethyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or tool in studying biological processes and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group and trifluoromethyl group can influence the compound’s binding affinity and specificity, affecting its overall activity. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or interference with cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride stands out due to its unique combination of functional groups. Similar compounds may include:
N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine: Lacks the trifluoromethyl group, which may result in different chemical properties and applications.
1-(4-Nitrobenzenesulfonyl)piperidin-3-amine: Lacks both the trifluoromethyl group and the specific substitution pattern on the piperidine ring.
These differences highlight the uniqueness of this compound and its potential for diverse applications .
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-6-(trifluoromethyl)piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O4S.ClH/c13-12(14,15)11-6-1-8(16)7-17(11)23(21,22)10-4-2-9(3-5-10)18(19)20;/h2-5,8,11H,1,6-7,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCLLELMDQZPKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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